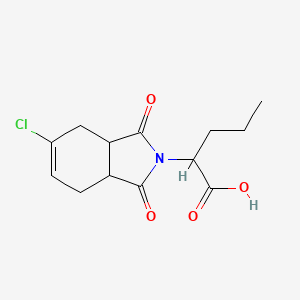
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP belongs to the class of pyrimidinetrione derivatives and has been shown to exhibit a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological activities. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying various diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and is readily available. However, one of the limitations of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its interaction with various receptors and enzymes. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may be useful in the development of new treatments for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research.
Synthesemethoden
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step reaction. The first step involves the reaction between 2-fluorobenzaldehyde and 3-bromobenzylamine to form 5-(3-bromobenzylidene)-2-fluorobenzylamine. This intermediate compound is then reacted with barbituric acid in the presence of a catalyst to produce 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-11-5-3-4-10(8-11)9-12-15(22)20-17(24)21(16(12)23)14-7-2-1-6-13(14)19/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQJVFATAIFBJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)

![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![3-[3-(4-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5088996.png)
![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)